![molecular formula C20H18F3NO4 B2924369 2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421528-16-6](/img/structure/B2924369.png)
2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a useful research compound. Its molecular formula is C20H18F3NO4 and its molecular weight is 393.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
- Polyamide Synthesis : The synthesis and characterization of new polyamides with flexible main-chain ether linkages, derived from similar ether-carboxylic acids or ether amines, show applications in creating noncrystalline, soluble, and thermally stable polymers suitable for films and coatings (Hsiao et al., 2000).
- Organosoluble Polyimides : Aromatic diamines substituted with trifluoromethyl groups, similar in structure to the compound , have been used to synthesize polyimides with good solubility in organic solvents, indicating potential applications in high-performance polymers (Liu et al., 2002).
Organic Synthesis and Catalysis
- Trifluoromethylation : Research into the trifluoromethylation of phenol derivatives, similar to the core structure of the compound , has shown applications in the synthesis of compounds with potential biological activity, indicating the relevance of such modifications in drug development (Egami et al., 2015).
Pharmacology and Drug Development
- Antimicrobial Evaluation : Derivatives of similar structural motifs have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibacterial agents (Vinaya et al., 2008).
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-26-17-10-6-9-16(18(17)27-2)19(25)24-11-3-4-12-28-15-8-5-7-14(13-15)20(21,22)23/h5-10,13H,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWCWFWIRGPYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
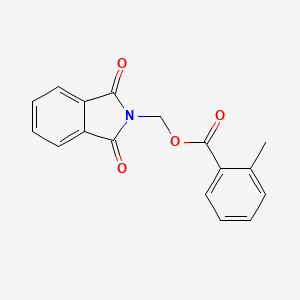
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B2924289.png)
![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
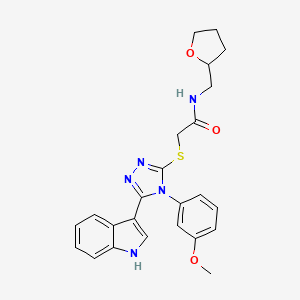
![2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2924294.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)
![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2924297.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
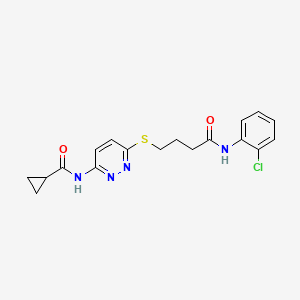
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)
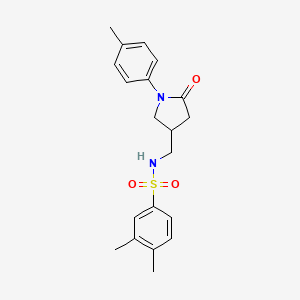
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2924307.png)
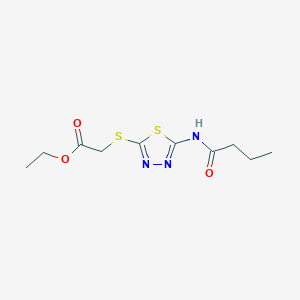
![1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
